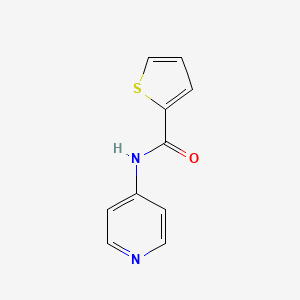

![molecular formula C18H18N4O3S B5516455 N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)

N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with base chemicals such as N-(2-hydroxyphenyl)acetamide, which reacts with various reagents to form heterocyclic compounds with potential for diverse applications. For instance, N-(2-hydroxyphenyl)acetamide's interaction with methyl(organyl)dichlorosilanes leads to silaheterocyclic benzoxazasiloles and benzodioxazasilepines, indicating the compound's reactivity and potential for forming complex structures (Lazareva et al., 2017).

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. Techniques such as NMR, FTIR, and X-ray analysis are commonly employed to elucidate the structures. For example, compounds derived from N-(2-hydroxyphenyl)acetamide have been structurally characterized, revealing their equilibrium between different cyclic forms and their hydrolysis products, providing insights into their stability and reactivity (Nikonov et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents, leading to the formation of new bonds and structures. For instance, the reactivity of silaheterocyclic compounds derived from N-(2-hydroxyphenyl)acetamide with alcohols demonstrates their potential for further chemical transformations (Lazareva et al., 2017).

Applications De Recherche Scientifique

Silylation and Heterocyclic Compound Formation

Research by Lazareva et al. (2017) delves into the silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic benzoxazasiloles. This study highlights the structural and reactive versatility of N-(2-hydroxyphenyl)acetamide derivatives in synthesizing novel heterocycles, which could have implications in material science and catalysis Lazareva, N., Nikonov, A., Chipanina, N., Oznobikhina, L., Sterkhova, I., & Albanov, A. (2017).

Radiosynthesis and Herbicide Research

Latli and Casida (1995) conducted a study on the radiosynthesis of chloroacetanilide herbicides, showcasing the utility of N-(2-hydroxyphenyl)acetamide derivatives in the development and tracing of agricultural chemicals. This research is crucial for understanding the environmental fate and metabolic pathways of herbicides, contributing to safer and more effective pest management strategies Latli, B., & Casida, J. (1995).

Comparative Metabolism Studies

Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, highlighting the biological transformations of compounds structurally related to N-(2-hydroxyphenyl)acetamide. Such studies are pivotal in toxicology and pharmacology, providing insights into the biocompatibility and potential health impacts of these compounds Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000).

Anticancer and Antimicrobial Activity

Kumar et al. (2019) synthesized new N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, starting from phthalic anhydride. This research demonstrates the potential of N-(2-hydroxyphenyl)acetamide derivatives in the development of novel therapeutics with anticancer and antimicrobial properties, indicating a wide range of biomedical applications Kumar, G., Kurmarayuni, C., Indupalli, M., Pallapati, R., & Bollikolla, H. (2019).

Synthesis and Structural Analysis

Nikonov et al. (2016) reported on the silylated derivatives of N-(2-hydroxyphenyl)acetamide, highlighting advanced synthetic methodologies and structural insights through NMR, X-ray crystallography, and FTIR spectroscopy. Such research underpins the chemical versatility and potential application of N-(2-hydroxyphenyl)acetamide derivatives in designing new materials and chemical sensors Nikonov, A., Sterkhova, I., М. Lazarev, I., Albanov, A., & Lazareva, N. F. (2016).

Propriétés

IUPAC Name |

N-(2-hydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-22-17(12-7-3-6-10-15(12)25-2)20-21-18(22)26-11-16(24)19-13-8-4-5-9-14(13)23/h3-10,23H,11H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWWDYXPLVBOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole](/img/structure/B5516385.png)

![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![2-({[(2S)-2-amino-2-cyclohexylacetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide hydrochloride](/img/structure/B5516409.png)

![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)

![4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)

![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)

![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)

![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)

![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)